(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” belongs to the rhodanine (2-sulfanylidenethiazolidin-4-one) class of heterocycles, which are renowned for their diverse biological activities, including antifungal, antiviral, and anticancer properties . Structurally, it features a thiazolidinone core with a 3-ethyl substituent at the N3 position, a 4-hydroxy-3-methoxybenzylidene group at the C5 position, and a thioxo (sulfanylidene) group at C2. The Z-configuration of the C5 benzylidene moiety is critical for intramolecular interactions, such as C–H···S hydrogen bonds, which stabilize the planar geometry .
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-3-14-12(16)11(19-13(14)18)7-8-4-5-9(15)10(6-8)17-2/h4-7,15H,3H2,1-2H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXASULPQVFPEN-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has attracted attention due to its potential biological activities. This compound is characterized by a unique molecular structure, which includes a thiazolidinone ring and a methoxyphenyl group, contributing to its diverse pharmacological properties.
- Molecular Formula: CHNOS
- Molecular Weight: 296.37 g/mol
- CAS Number: 141177-59-5
- Density: 1.55 g/cm³
- Boiling Point: 820.8 °C at 760 mmHg
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that (5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one demonstrates activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity. In vitro assays reveal that it scavenges free radicals effectively, which may be attributed to the presence of the hydroxy and methoxy groups in its structure. This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Preliminary studies suggest that this thiazolidinone derivative possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, making it a candidate for further investigation in inflammatory disease models.
Case Studies and Research Findings
The biological activity of (5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with various receptors, altering signaling pathways related to inflammation and oxidative stress.
- Metal Ion Coordination: The sulfur atom in the thiazolidinone ring may coordinate with metal ions, enhancing its biological activity through metal-mediated pathways.
Scientific Research Applications
Antioxidant Properties
Research indicates that thiazolidinone derivatives exhibit significant antioxidant activity. The presence of the methoxy and hydroxy groups in the compound enhances its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related conditions.
Antimicrobial Activity
Studies have demonstrated that compounds similar to (5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one possess antimicrobial properties. The structure allows for interaction with bacterial cell walls, potentially disrupting their integrity.
Anti-Cancer Potential
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in various cancer cell lines, as indicated by in vitro assays. The specific interactions at the molecular level require further investigation to elucidate the pathways involved.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in animal models. This effect could be attributed to its ability to inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Activity Study
- A study investigated the antioxidant capacity of various thiazolidinone derivatives, including (5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. Results indicated a dose-dependent scavenging effect on DPPH radicals.
-
Antimicrobial Efficacy
- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant inhibitory effects at low concentrations, suggesting potential use as an antimicrobial agent.
-
Cancer Cell Line Studies
- In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis rates compared to untreated controls.
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Ring
The benzylidene substituent at C5 significantly impacts physicochemical and biological properties. Key comparisons include:
Key Observations :
- Hydroxy groups (e.g., 4-OH in the target compound) improve solubility and enable hydrogen bonding, which is crucial for interactions with biological targets like enzymes .
- Methoxy groups (e.g., 3-OCH₃ in the target) balance lipophilicity and steric effects, enhancing membrane permeability .
- Electron-withdrawing substituents (e.g., Cl in ) may increase electrophilicity, affecting reactivity in Michael addition or nucleophilic substitution reactions .
N-Substituent Variations
The N3 substituent influences steric bulk and electronic properties:
Key Observations :
- Smaller alkyl groups (e.g., ethyl in the target) offer flexibility in molecular packing and receptor binding .
- Bulky substituents (e.g., cyclopentyl in ) may hinder interactions with flat binding sites, such as DNA grooves .
Thioxo Group and Intramolecular Interactions
The 2-sulfanylidene (thioxo) group is a common feature in rhodanines. In the target compound, it participates in intramolecular C–H···S interactions (distance ~2.51–2.55 Å, angle ~133°) with the benzylidene H atom, stabilizing the Z-configuration . Similar interactions are observed in analogs like (5Z)-3-allyl-5-(4-nitrobenzylidene) derivatives , but substituents altering the benzylidene ring’s electron density (e.g., NO₂ in ) can weaken these interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, and how can reaction parameters be optimized for yield?
- Methodology :
- Step 1 : Condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in acidic conditions (e.g., acetic acid or HCl) to form a Schiff base intermediate .
- Step 2 : Cyclization via reflux in polar solvents (ethanol/methanol) to form the thiazolidinone ring. Heating at 70–80°C for 4–6 hours is typical .
- Optimization : Adjust solvent polarity, acid catalyst concentration, and reaction time. For example, using DMF as a co-solvent enhances cyclization efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Techniques :
- NMR : H and C NMR to confirm substituent positions and Z-configuration of the benzylidene group .
- X-ray Crystallography : Resolve bond lengths/angles and confirm stereochemistry. Key parameters include space group (e.g., monoclinic P2/c) and refinement residuals (R-factor < 0.05) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What are the common chemical transformations of this compound under standard laboratory conditions?
- Reactions :
- Oxidation : Use HO or m-CPBA to convert the thione (-S-) to sulfoxide/sulfone derivatives .
- Reduction : Catalytic hydrogenation (Pd/C, H) or NaBH to reduce the exocyclic double bond .
- Substitution : Halogenation (e.g., NBS) or nucleophilic attack on the iodine atom (if present in analogs) .
Advanced Research Questions
Q. How can mechanistic insights into the cyclization step be validated experimentally?
- Approach :
- Intermediate Isolation : Trap the Schiff base using low-temperature synthesis and characterize via IR (C=N stretch at ~1600 cm) .
- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants under varying pH and solvent conditions .
- DFT Calculations : Simulate transition states to identify energy barriers for cyclization .
Q. What computational strategies predict the compound’s reactivity and electronic properties?
- Methods :
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular Docking : Screen against biological targets (e.g., hemoglobin subunits) to rationalize observed bioactivity .
Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Strategies :
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and MIC protocols (CLSI guidelines) for antimicrobial testing .
- Purity Analysis : Employ HPLC (>95% purity) to rule out side-product interference .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., iodine vs. chlorine substituents) to isolate key functional groups .
Q. What methodologies assess the environmental fate and stability of this compound?
- Experimental Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
